1-(4-Chloro-2-pyridyl)ethylamine
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Overview
Description
1-(4-Chloro-2-pyridyl)ethylamine is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and an ethylamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-pyridyl)ethylamine typically involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with ethylamine under reductive conditions. One common method includes the use of a selective oxime reduction followed by crystallization-induced asymmetric transformation . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-pyridyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the pyridine ring or the ethylamine group.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Chloro-2-pyridyl)ethylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-pyridyl)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(4-Pyridyl)ethylamine
- 1-(4-Bromo-2-pyridyl)ethylamine
- 1-(4-Methyl-2-pyridyl)ethylamine
Comparison: 1-(4-Chloro-2-pyridyl)ethylamine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs, the chloro-substituted compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
1-(4-chloropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3 |
InChI Key |
CRJWHVHYCRSVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)Cl)N |
Origin of Product |
United States |
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